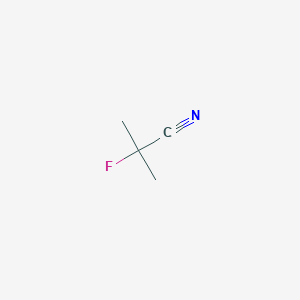

2-Fluoro-2-methylpropanenitrile

Description

Significance of Fluorine and Nitrile Functionalities in Molecular Design

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. sigmaaldrich.comacs.org Due to its high electronegativity and relatively small size, fluorine can modulate a molecule's acidity, basicity, and conformational preferences with minimal steric impact. sigmaaldrich.com This has significant implications in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. acs.orgnih.gov It is estimated that approximately 30% of all newly approved drugs contain at least one fluorine atom. sigmaaldrich.com Beyond pharmaceuticals, fluorinated compounds are crucial in materials science, leading to polymers with high thermal stability and unique surface properties, and in agrochemicals, where they contribute to the development of more effective herbicides and pesticides. sigmaaldrich.com

The nitrile group (–C≡N) is another cornerstone of molecular design, valued for its strong electron-withdrawing nature, linearity, and its ability to participate in a wide array of chemical transformations. Its polarity makes it a key component in various chemical syntheses. cymitquimica.com In materials science, the high nitrogen content and thermal stability of nitrile-containing precursors make them valuable for creating materials with applications in gas adsorption and separation. mdpi.com

Position of 2-Fluoro-2-methylpropanenitrile within the α-Fluoronitrile Class

This compound, a compound featuring a fluorine atom and a nitrile group attached to a tertiary carbon, represents a specific and structurally interesting member of the α-fluoronitrile class. Its geminal dimethyl groups on the α-carbon introduce steric hindrance that can influence its reactivity and the stability of reaction intermediates. This particular substitution pattern distinguishes it from simpler α-fluoronitriles and provides a unique platform for investigating the interplay of electronic and steric effects on the properties and synthetic utility of this functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6FN |

| Molecular Weight | 87.09 g/mol |

| CAS Number | 15895-95-1 |

Evolution of Research Trajectories for α-Fluoronitriles

The study of α-fluoronitriles has evolved significantly over the past decades. Initial research often focused on the fundamental synthesis and reactivity of these compounds. However, the growing appreciation for the role of fluorine in life sciences and materials science has propelled research in new directions. nih.gov

Early synthetic methods often involved harsh fluorinating agents and had limited substrate scope. More recent developments have focused on milder and more selective fluorination techniques, including the use of organo- and transition-metal catalysis. nih.govlongdom.org This has made a wider range of α-fluoronitriles, including structurally complex ones, more accessible for study and application.

Current research trajectories are increasingly interdisciplinary. In medicinal chemistry, α-fluoronitriles are being investigated as key building blocks for bioactive molecules. acs.org The nitrile group can serve as a precursor to other important functional groups, while the α-fluorine atom can impart desirable pharmacokinetic properties. In materials science, the focus is on utilizing α-fluoronitriles as monomers for the synthesis of advanced polymers and frameworks with tailored properties for applications such as gas separation and energy storage. mdpi.comresearchgate.net The unique electronic properties of the α-fluoronitrile moiety are also being explored in the context of developing novel liquid crystals and other functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN/c1-4(2,5)3-6/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBAWHWWWIHOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304666 | |

| Record name | 2-Fluoro-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138999-34-5 | |

| Record name | 2-Fluoro-2-methylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138999-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 2 Methylpropanenitrile and Analogues

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing molecular scaffold. These methods are atom-economical and often provide a straightforward route to the target compound from readily available starting materials.

Electrophilic Fluorination of Carbanion Equivalents

One of the most direct methods for synthesizing α-fluoronitriles is through the electrophilic fluorination of a nitrile-stabilized carbanion. This process involves the deprotonation of the α-carbon of a nitrile, such as isobutyronitrile, to form a nucleophilic carbanion equivalent, which then reacts with an electrophilic fluorine source.

The mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both SN2-type pathways and single-electron transfer (SET) processes. wikipedia.org In the context of carbanions, the reaction is often depicted as a direct attack of the nucleophile on the electrophilic fluorine atom. nih.gov The choice of the fluorinating agent is critical for the success of the reaction. Modern electrophilic fluorinating reagents are typically N-F compounds, which are favored for their stability, safety, and effectiveness compared to elemental fluorine or O-F reagents. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have become standard in organic synthesis for jejich ability to deliver "F+". wikipedia.orgnih.gov

The kinetics of these reactions have been studied, showing they generally follow second-order kinetics, which supports the mechanism of direct nucleophilic attack on the fluorine atom rather than an SET process. nih.gov The reactivity of these N-F reagents can be correlated with their structure and the electrophilicity parameter (E), providing a guide for selecting the appropriate reagent for a specific transformation. nih.gov

| Reagent Name | Abbreviation | Structure | Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF | Effective and commonly used crystalline solid. wikipedia.orgnih.gov |

| Selectfluor® (F-TEDA-BF₄) | - | [C₇H₁₄FN₂] (BF₄)₂ | Highly reactive, commercially available salt. nih.govnih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | A powerful electrophilic fluorinating agent. wikipedia.org |

Dehydroxylate Fluorination of Cyanohydrins

An alternative strategy for direct fluorination begins with a cyanohydrin, where a hydroxyl group is chemically replaced by a fluorine atom. For the synthesis of 2-fluoro-2-methylpropanenitrile, the required precursor is acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile). wikipedia.orgnih.gov This compound is readily prepared from acetone and a cyanide source, such as sodium cyanide or hydrogen cyanide. wikipedia.orgorgsyn.org

The conversion of the tertiary alcohol in acetone cyanohydrin to the corresponding fluoride (B91410) is a dehydroxyfluorination reaction. This transformation typically employs specialized fluorinating reagents capable of activating the hydroxyl group, facilitating its departure as a good leaving group (e.g., water), and delivering a fluoride nucleophile. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are commonly used for this purpose, although their application must be carefully controlled due to their reactivity. The reaction proceeds through the formation of a fluorosulfite intermediate, which then undergoes nucleophilic substitution by fluoride, often with inversion of stereochemistry if a chiral center is present. For a tertiary, achiral substrate like acetone cyanohydrin, the reaction provides a direct route to the α-fluoronitrile.

Carbon-Carbon Bond Forming Reactions with Fluorinated Substrates

This class of reactions involves constructing the final nitrile product by forming a new carbon-carbon bond where one of the reacting partners already contains the fluorine atom. These methods offer strategic advantages, particularly for creating more complex fluorinated analogs.

Cobalt-Catalyzed Hydrocyanation of Monofluoroalkenes

The hydrocyanation of alkenes, the addition of a hydrogen and a cyanide group across a double bond, is a powerful method for nitrile synthesis. sci-hub.sewiley.com When applied to a monofluoroalkene, this reaction can produce a fluorinated nitrile. A notable development in this area is the use of cobalt catalysts, which can operate under mild conditions and exhibit broad functional group tolerance. sci-hub.se

In a typical cobalt-catalyzed hydrocyanation, the reaction utilizes a simple cobalt complex, a cyanide source like p-toluenesulfonyl cyanide (TsCN), and a silane, such as phenylsilane (B129415) (PhSiH₃), which acts as the hydrogen source. sci-hub.se The reaction proceeds at room temperature in a solvent like ethanol. sci-hub.se This method is conceptually different from traditional hydrocyanation procedures that often rely on highly toxic hydrogen cyanide gas and high temperatures. sci-hub.sewiley.com The cobalt-based system provides access to secondary and tertiary nitriles from a wide range of olefins, suggesting its applicability to fluorinated alkene substrates for the synthesis of compounds like this compound and its analogs. sci-hub.se

| Component | Typical Reagent/Catalyst | Role |

|---|---|---|

| Catalyst | Cobalt(II) complex (e.g., Co(salen)-type) | Effects the hydrocyanation transformation. sci-hub.se |

| Cyanide Source | p-Toluenesulfonyl cyanide (TsCN) | Provides the nitrile group. sci-hub.se |

| Hydrogen Source | Phenylsilane (PhSiH₃) | Provides the hydrogen atom. sci-hub.se |

| Solvent | Ethanol (EtOH) | Reaction medium. sci-hub.se |

| Temperature | Room Temperature | Demonstrates the mildness of the conditions. sci-hub.se |

Copper-Mediated Radical α-Heteroarylation of Nitriles

For the synthesis of analogs of this compound where an aryl or heteroaryl group is attached to the α-carbon, copper-mediated radical reactions offer an effective approach. A recently developed method allows for the α-heteroarylation of aliphatic nitriles with heteroarenes. nih.govacs.org This reaction constructs a quaternary carbon center bearing nitrile, aryl, and dialkyl substituents. nih.govchemistryviews.org

The process uses a copper(II) salt, such as Cu(OAc)₂, as an oxidizing agent and an azobis(alkylcarbonitrile) as the source of the nitrile radical. nih.govchemistryviews.org The reaction is initiated by the thermal decomposition of the azobis(alkylcarbonitrile), which releases nitrogen gas and generates two cyanoalkyl radicals. acs.orgchemistryviews.org This radical then adds to a heteroarene (e.g., benzofurans, furans, pyrroles). nih.govchemistryviews.org The resulting intermediate is oxidized by the copper catalyst, leading to a carbocation that, after deprotonation, yields the final α-heteroaryl nitrile product. acs.org The reaction is performed at elevated temperatures (e.g., 110 °C) in a solvent like 2,2,2-trichloroethanol (B127377) (TCE). chemistryviews.org While this method does not directly produce a fluorinated compound, its principles can be extended to fluorinated nitrile radicals to create complex fluorinated analogs.

| Heteroarene | Yield | Notes |

|---|---|---|

| Benzofurans | Good | Well-suited for the reaction. chemistryviews.org |

| Furans | Good | Well-suited for the reaction. chemistryviews.org |

| Pyrroles | Low | Lower yields observed. chemistryviews.org |

| Indoles | Low | Lower yields observed. chemistryviews.org |

| Thiophenes | Low | Lower yields observed. chemistryviews.org |

Nickel-Catalyzed Difluoroalkylation of Organolithium Reagents

Nickel catalysis provides a powerful tool for forming carbon-carbon bonds, including those involving fluorinated groups. nih.govblogspot.com A significant challenge in cross-coupling reactions is the direct use of highly reactive organolithium reagents with fluoroalkyl electrophiles, as this can lead to unstable intermediates. nih.govresearchgate.net However, recent advances have enabled the nickel-catalyzed difluoroalkylation of specific organolithium reagents. nih.gov

This methodology focuses on the coupling of β,γ-unsaturated α-amino nitrile derived lithium reagents with various difluoroalkyl bromides. nih.gov The use of heteroatom-stabilized allylic anions allows for the reaction to proceed under mild conditions, overcoming challenges like β-hydride elimination that can plague other transition-metal-catalyzed fluoroalkylation reactions. nih.gov This approach facilitates the precise construction of secondary C(sp³)–CF₂R bonds. nih.gov While this specific method produces β,γ-unsaturated α-amino nitriles with a difluoroalkyl group, it demonstrates a key strategy of using nickel catalysis to couple highly reactive organometallic species with fluorinated building blocks, opening avenues for synthesizing structurally diverse and complex fluorinated nitrile analogs. nih.govresearchgate.net

Catalytic Asymmetric Additions to α-Fluoronitriles

The direct catalytic asymmetric addition of α-fluoronitriles to various electrophiles represents a powerful strategy for constructing sterically hindered and functionally dense chiral molecules. A notable advancement in this area is the direct coupling of racemic α-fluoronitriles with aldehydes. This reaction is facilitated by a chiral copper(I)/Barton's base catalytic system, which effectively generates α-tetrasubstituted α-fluoro-β-hydroxynitriles with good stereocontrol. nih.gov The stereochemical outcome of this reaction can be further improved by incorporating an asymmetrical achiral thiourea (B124793) as a co-ligand for the copper(I) catalyst, leading to significantly enhanced stereoselectivity. nih.gov This method is applicable to both aromatic and aliphatic aldehydes, providing access to a diverse range of chiral building blocks. nih.gov

Another significant development is the catalytic asymmetric Mannich reaction of α-fluoronitriles with ketimines. This reaction allows for the diastereodivergent and enantioselective synthesis of α-fluoro-β-aminonitriles that feature adjacent tetrasubstituted stereocenters. acs.org By carefully selecting the bisphosphine ligand for the chiral copper complex and the guanidine (B92328) base, it is possible to control the diastereoselectivity of the reaction. acs.orgacs.org This method has a broad substrate scope and provides an efficient route to 3-aminoindolinones with a quaternary carbon-fluorine stereocenter, achieving high yields and stereoselectivities. acs.org The synthetic utility of these products is further highlighted by their selective transformation into multifunctional 3-aminooxindoles without loss of enantiomeric or diastereomeric purity. acs.org

These catalytic asymmetric additions are challenging due to the lower C-H acidity of α-fluoronitriles lacking an activating carbonyl group, which complicates the formation of the necessary α-cyano carbanions under mild conditions. acs.org The development of methods that can effectively address this challenge is a key focus of ongoing research.

Synthesis of Chiral α-Fluoronitriles via Stereoselective Approaches

The demand for enantiomerically pure α-fluoronitriles has driven the development of various stereoselective synthetic strategies. These methods can be broadly categorized into enantioselective and diastereodivergent approaches, often relying on the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

Enantioselective methods aim to produce a single enantiomer of a chiral product from an achiral or racemic starting material. In the context of α-fluoronitriles, this often involves the asymmetric cyanation of imines or the kinetic resolution of racemic α-fluoronitriles.

Diastereodivergent synthesis is a particularly powerful strategy that allows for the selective formation of any of the possible diastereomers of a product with multiple stereocenters. rsc.org This is typically achieved by changing the catalyst or reaction conditions. For instance, in the copper-catalyzed Mannich reaction of α-fluoroarylacetonitriles with isatin-derived N-Boc ketimines, switching the chiral bisphosphine ligand and the N-protecting group on the isatin (B1672199) allows for the synthesis of all four possible stereoisomers of the resulting α-fluoro-β-aminonitriles. acs.org Similarly, a stereodivergent synthesis of α-fluoro γ-butyrolactones with vicinal stereocenters has been achieved through a cooperative copper and iridium-catalyzed asymmetric annulation, where the choice of catalyst enantiomer dictates the resulting stereoisomer. nih.gov

The ability to access all possible stereoisomers of a molecule is of great importance for structure-activity relationship studies in drug discovery and for the total synthesis of complex natural products. nih.gov

The success of stereoselective synthesis heavily relies on the use of chiral catalysts or chiral auxiliaries. wikipedia.org

Chiral Catalysts: Chiral catalysts are substances that accelerate a chemical reaction and induce chirality in the product without being consumed in the process. In the synthesis of chiral α-fluoronitriles, various chiral metal complexes and organocatalysts have been employed.

Chiral Metal Complexes: Copper(I) complexes with chiral bisphosphine ligands, such as (R,R)-QuinoxP* and (S,S)-Phosferrox, have proven effective in the asymmetric Mannich reaction of α-fluoronitriles. acs.org These catalysts, in combination with a guanidine base, can promote the reaction with high enantioselectivity and diastereoselectivity. acs.orgacs.org Dual catalytic systems, such as the combination of copper and iridium catalysts, have also been used to achieve stereodivergent synthesis. nih.gov

Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, are also valuable tools for asymmetric synthesis. rsc.orgrsc.org For example, novel sulfamide-substituted Cinchona alkaloids have been developed for the asymmetric addition of azide (B81097) to meso-anhydrides, a reaction that can be adapted for the synthesis of chiral building blocks. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary is removed to yield the enantiomerically enriched product. While the search results focus more on chiral catalysts for α-fluoronitrile synthesis, the principle of using chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgresearchgate.net For instance, chiral oxazolidinones and camphorsultams are widely used auxiliaries for controlling the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.net In the context of nitrile synthesis, chiral amines can be used as auxiliaries in the Strecker reaction to produce enantiomerically enriched α-aminonitriles. mdpi.com

The choice between a catalytic or an auxiliary-based approach depends on various factors, including the specific transformation, the availability of the chiral controller, and the ease of catalyst/auxiliary removal and recycling.

Data Tables

Table 1: Diastereodivergent Asymmetric Mannich Reaction of α-Fluoroarylacetonitriles with Isatin-Derived Ketimines acs.org

| Entry | α-Fluoroarylacetonitrile (1) | Ketimine (2) | Ligand | Product | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | 1b (R = 4-Cl) | 2b (PG = Boc) | (R,R)-QuinoxP | anti-3bb | 98 | >35:1 | 97 |

| 2 | 1c (R = 4-Br) | 2b (PG = Boc) | (R,R)-QuinoxP | anti-3cb | 97 | >35:1 | 97 |

| 3 | 1i (R = 3,5-di-OMe) | 2b (PG = Boc) | (R,R)-QuinoxP | anti-3ib | 83 | >50:1 | 91 |

| 4 | 1j (R = 1,3-benzodioxole-5-yl) | 2b (PG = Boc) | (R,R)-QuinoxP | anti-3jb | 91 | 45:1 | 93 |

Reaction conditions: 1 (0.12 mmol), 2 (0.1 mmol), CuTC (5 mol %), ligand (5.5 mol %), TMG (10 mol %), in MTBE (1.0 mL) at -40 °C for 24 h. PG = Protecting Group, TMG = 1,1,3,3-Tetramethylguanidine, MTBE = Methyl tert-butyl ether.

Mechanistic Investigations of 2 Fluoro 2 Methylpropanenitrile Reactivity

Nucleophilic Substitution Pathways Involving α-Fluoronitriles

Nucleophilic substitution at a tertiary, fluorine-bearing carbon, as in 2-fluoro-2-methylpropanenitrile, presents a complex mechanistic landscape. The carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group under normal SN2 conditions. cas.cn Consequently, reactions often require specific activation strategies to facilitate C-F bond cleavage.

The activation of the C-F bond is a critical step in facilitating nucleophilic substitution on alkyl fluorides. While generally inert, these bonds can be cleaved under certain conditions. The departure of the fluoride ion can be assisted by strong Brønsted or Lewis acids, which coordinate to the fluorine atom and weaken the C-F bond, often promoting an ionization mechanism (SN1). researchgate.net

Another strategy involves the use of hydrogen-bond donor (HBD) solvents, such as water or specific alcohols. researchgate.netresearchgate.net These solvents can stabilize the transition state of the substitution reaction and the departing fluoride anion through strong solvation. researchgate.net For activated alkyl fluorides, like benzylic fluorides, the presence of water as a cosolvent has been shown to enable bimolecular nucleophilic substitution (SN2) reactions. researchgate.netresearchgate.net Density functional theory (DFT) calculations suggest this activation proceeds by stabilizing the transition structure through a strong F•••H₂O interaction, rather than simple electrostatic stabilization. researchgate.netresearchgate.net

Intramolecular reactions have also demonstrated successful C-F bond cleavage. Studies have shown that intramolecular SN2 reactions of alkyl fluorides with oxygen and nitrogen nucleophiles can proceed with a complete inversion of configuration, which is characteristic of the SN2 mechanism. cas.cn The efficiency of this intramolecular cyclization is influenced by the nature of the nucleophile and the size of the ring being formed. cas.cn

In the context of α-fluoronitriles, the electron-withdrawing nature of the nitrile group can further influence the stability of potential intermediates, affecting the competition between SN1 and SN2 pathways. While direct intermolecular substitution on a tertiary center like that in this compound is challenging, conditions that favor carbocation formation (SN1) or specific activation of the C-F bond are generally required for successful substitution.

Table 1: Factors Influencing C-F Bond Activation in Nucleophilic Substitution

| Activation Method | Mechanism | Key Principle | Reference |

|---|---|---|---|

| Lewis/Brønsted Acids | Primarily SN1 | Coordination to the fluorine atom weakens the C-F bond, promoting ionization. | researchgate.net |

| Hydrogen-Bond Donor (HBD) Solvents | SN2 or SN1 | Stabilization of the transition state and the leaving fluoride ion through strong solvation. | researchgate.netresearchgate.net |

| Intramolecular Reaction | SN2 | The proximity effect accelerates the reaction, leading to cyclization with inversion of configuration. | cas.cn |

Radical Reaction Mechanisms Incorporating Fluoroalkylnitrile Radicals

Free radical reactions provide an alternative pathway for the functionalization of organofluorine compounds. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.com

The initiation step in a radical reaction involves the homolytic cleavage of a weak bond in an initiator molecule to generate free radicals. masterorganicchemistry.com This is typically achieved by applying heat or light. youtube.commasterorganicchemistry.com A common radical initiator is azobisisobutyronitrile (AIBN), which upon heating, decomposes to release nitrogen gas and form two cyanoisopropyl radicals. libretexts.org

These initiator radicals then begin the propagation sequence. In reactions involving a radical propagator like tributyltin hydride (Bu₃SnH), the initiator radical abstracts a hydrogen atom from the hydride, generating a tributyltin radical. libretexts.org

The tributyltin radical is the key chain-propagating species. It can react with an organohalide, such as a fluoroalkylnitrile, by abstracting the halogen atom to form a new carbon-centered radical. For this compound, this would generate a 2-cyano-2-propyl radical. This step is crucial and its feasibility depends on the bond strength of the C-F bond and the stability of the resulting radical. The tertiary radical formed from this compound would be relatively stable.

This newly formed fluoroalkylnitrile radical can then participate in further reactions, such as addition to an alkene or alkyne, to form a new carbon-carbon bond, propagating the radical chain. libretexts.org The chain reaction continues until two radicals combine in a termination step. libretexts.org

Table 2: General Steps in a Radical Chain Reaction

| Step | Description | Example Species |

|---|---|---|

| Initiation | Formation of initial radicals from a non-radical species, often using heat or light. | AIBN, Peroxides |

| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. | Bu₃Sn•, Fluoroalkylnitrile radical |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | R• + R• → R-R |

Addition Reactions and Cycloadditions

The presence of both a fluorine atom and a nitrile group at the α-position makes compounds like this compound interesting substrates for addition reactions. The acidic α-proton can be removed to generate a nucleophilic carbanion for reactions like the Mannich reaction, while the nitrile group can activate adjacent double bonds for conjugate additions.

The Mannich reaction is a three-component reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, or in this case, a nitrile group. wikipedia.orgbyjus.com The general mechanism begins with the formation of an electrophilic iminium ion from an amine and an aldehyde. wikipedia.orgbyjus.comnrochemistry.com The compound with the acidic proton, here an α-fluoronitrile, acts as the nucleophile. It attacks the iminium ion to form the final β-amino compound, known as a Mannich base. wikipedia.orgbyjus.com

Research on the catalytic asymmetric Mannich reaction of α-fluoroarylacetonitriles with isatin-derived ketimines has provided specific mechanistic insights. nih.govacs.org In a proposed catalytic cycle involving a copper(I) complex and a guanidine (B92328) base, the α-fluoronitrile coordinates to the copper catalyst. nih.gov The guanidine base then facilitates the deprotonation of the α-fluoronitrile to form a cuprous keteniminate complex. nih.gov This complex is the active nucleophile that undergoes C-C bond formation with the ketimine electrophile. nih.gov Subsequent proton transfer and dissociation of the product regenerates the catalyst. nih.gov This diastereodivergent process allows for the construction of α-fluoro-β-aminonitriles with high yields and stereoselectivities, where the choice of ligand on the copper catalyst can control the diastereomeric outcome. nih.govacs.org

Conjugate addition, or Michael addition, is the 1,4-nucleophilic addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. wikipedia.orgmasterorganicchemistry.comlibretexts.org The electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the double bond through resonance, making it susceptible to nucleophilic attack. libretexts.org

α-Fluoronitriles can participate in conjugate addition chemistry in two primary ways:

As the Nucleophile (Michael Donor): After deprotonation with a suitable base, the carbanion of an α-fluoronitrile like this compound can act as a soft nucleophile. This enolate equivalent can then add to the β-position of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.com The reaction mechanism involves the initial 1,4-addition to form a new enolate, which is then protonated (typically during workup) to yield the final product. masterorganicchemistry.comlibretexts.org

As Part of the Acceptor: While less common for this compound itself, an unsaturated derivative (e.g., 2-fluoro-2-methyl-3-butenenitrile) could act as a Michael acceptor. The electron-withdrawing nature of both the fluorine and the nitrile group would activate the double bond toward attack by soft nucleophiles like Gilman reagents, enamines, or other enolates. wikipedia.org The nucleophile would add to the carbon β to the nitrile group.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry has emerged as an indispensable tool for providing deep, atom-level insights into the mechanisms of chemical reactions. nih.gov Through the use of theoretical models and calculations, researchers can map out the energetic landscapes of reactions and characterize the fleeting structures of transition states, which are often impossible to observe experimentally. fiveable.mewikipedia.org While specific computational studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the principles and methodologies can be understood by examining theoretical investigations of analogous fluorinated compounds and molecules containing the nitrile functional group. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) is a popular and powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. nih.gov DFT calculations are central to exploring reaction energetics and transition states, providing a foundational understanding for the rational design of new chemical processes. nih.gov

Mapping the Reaction Pathway

A chemical reaction can be visualized as a journey across a multi-dimensional potential energy surface (PES), which represents the potential energy of a system as a function of its atomic coordinates. fiveable.me Reactants and products reside in energy minima on this surface. The path between them proceeds through a maximum energy point known as the transition state (or activated complex), which corresponds to a saddle point on the PES. fiveable.mewikipedia.org

Computational chemists use various algorithms to locate these stationary points. The transition state is of particular interest as its structure and energy determine the kinetic feasibility of a reaction. fiveable.me By identifying the transition state and tracing the intrinsic reaction coordinate (IRC) pathway, the entire mechanism from reactants to products can be elucidated. nih.gov

Reaction Energetics: Activation and Reaction Energies

The two most critical energetic parameters derived from computational studies are the activation energy and the reaction energy.

Activation Energy (ΔG‡ or Ea): This is the energy difference between the reactants and the transition state. fiveable.me It represents the energetic barrier that must be overcome for the reaction to occur. A higher activation energy corresponds to a slower reaction rate. DFT calculations have been successfully used to determine activation energies for various reactions, such as the nucleophilic attack of cysteine on nitrile-containing compounds. nih.govacs.org For instance, studies have shown that when the calculated activation energy for the reaction between a nitrile and a thiol nucleophile is significantly less than 16 kcal/mol, the reaction is likely to be facile. nih.gov

These values are crucial for predicting whether a reaction is kinetically and thermodynamically plausible. For a hypothetical reaction of this compound, such as nucleophilic substitution or elimination, computational studies would provide these key energetic data points.

Illustrative Reaction Energetics

The following table provides a hypothetical example of calculated energetic data for two competing reaction pathways for this compound with a generic nucleophile (Nu⁻).

| Reaction Pathway | Activation Energy (ΔG‡) [kcal/mol] | Reaction Energy (ΔG) [kcal/mol] |

| SN2 Attack at Methyl Carbon | 25.4 | -10.2 |

| Attack at Nitrile Carbon | 18.7 | -5.6 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Transition State Structures

Beyond energetics, computational models yield detailed three-dimensional structures of transition states. nih.gov Analysis of these structures provides profound mechanistic insights:

Bond Formation and Cleavage: The lengths of forming and breaking bonds in the transition state reveal how far the reaction has progressed.

Concerted vs. Stepwise Mechanisms: A transition state where multiple bonds are forming and breaking simultaneously indicates a concerted mechanism. nih.govnih.gov For example, the reaction of a thiol with a nitrile can proceed through a concerted synchronous mechanism where the nucleophilic attack and protonation happen at the same time. nih.gov If the reaction involves intermediates, each step will have its own transition state.

Stereochemistry: The geometry of the transition state can be used to predict and explain the stereochemical outcome of a reaction.

For this compound, the presence of a fluorine atom and a nitrile group on the same quaternary carbon atom suggests complex potential reaction pathways, including nucleophilic attack on the nitrile carbon or substitution reactions. libretexts.org The exceptionally strong C-F bond generally makes its cleavage challenging, often requiring significant energy input. nih.govresearchgate.net Computational studies can quantify the energy barrier for C-F bond activation, providing insight into whether such a pathway is viable under specific conditions. nih.gov

Illustrative Transition State Geometries

This table shows hypothetical key geometric parameters for a transition state involving the nucleophilic attack of a hydroxide ion on the nitrile carbon of this compound, as determined by a DFT calculation.

| Parameter | Bond Length (Å) |

| C(nitrile) - N(nitrile) | 1.25 |

| Nu - C(nitrile) | 1.85 |

| C(nitrile) - C(quat) | 1.48 |

| C(quat) - F | 1.40 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Advanced Synthetic Utility and Applications As Precursors in Chemical Research

Precursors for the Synthesis of Complex Fluorinated Molecules

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity. fluorochem.co.ukossila.com As a result, fluorinated compounds are crucial in pharmaceutical and agrochemical development. biesterfeld.no 2-Fluoro-2-methylpropanenitrile serves as a valuable precursor for synthesizing more complex molecules containing the unique C(sp³)-F bond.

The structure of this compound makes it a direct precursor to β-fluoroamines. The nitrile group (-CN) can be chemically reduced to a primary amine group (-CH₂NH₂). This transformation would convert this compound into 2-fluoro-2-methylpropane-1-amine, a classic β-fluoroamine. This class of compounds is of significant interest in medicinal chemistry.

While direct synthesis of amino acid derivatives from this compound is not extensively documented, the general synthesis of fluorinated amino acids is a well-established field. nih.govrsc.org Methods for creating these valuable compounds often rely on fluorinated building blocks or late-stage fluorination techniques. rsc.org Several synthetic strategies are employed to produce fluorinated β-amino acids, including:

Mannich-type reactions involving fluorinated substrates. researchgate.net

Michael-type additions to fluorinated acrylate derivatives. researchgate.net

Ring-opening reactions of fluorinated aziridines. mdpi.com

Biomimetic transamination of fluorinated carbonyl compounds. researchgate.net

These methods underscore the importance of fluorinated precursors in accessing complex amino acid structures for applications in peptide design and drug discovery. researchgate.netnih.gov

Table 1: General Synthetic Methods for Fluorinated β-Amino Acids

| Method | Description | Key Substrates/Reagents |

|---|---|---|

| Mannich-Type Reaction | A three-component reaction to form β-amino carbonyl compounds. | Enolizable CH-acidic substrate, aldehyde, amine component. researchgate.net |

| Michael-Type Addition | Nucleophilic addition to an α,β-unsaturated carbonyl compound. | Trifluorocrotonate and α-trifluoromethacrylate derivatives. researchgate.net |

| Ring-Opening of Aziridines | Facile opening of a strained three-membered ring to yield β-amino acids. | Fluorinated aziridines. mdpi.com |

| Biomimetic Transamination | Conversion of a ketone or aldehyde to an amine. | Fluorinated carbonyl compounds, transamination reagents. researchgate.net |

A key structural feature of this compound is its inherent fluorinated quaternary carbon—a carbon atom bonded to four other non-hydrogen atoms, one of which is fluorine. The construction of such stereocenters is a significant challenge in organic synthesis but is highly valuable, as this motif is found in several top-performing pharmaceuticals. nih.gov

The asymmetric construction of fluorine-containing quaternary stereocenters has become a major focus of synthetic methodology development. nih.gov While this compound itself provides this structural unit, its utility as a starting material to build more complex molecules with additional stereocenters is an area of potential exploration. The presence of the nitrile group offers a synthetic handle for further chemical transformations, allowing for the elaboration of the molecular framework while retaining the crucial fluorinated quaternary center.

Research in this area has led to several established methods for creating these complex centers, as detailed in the following table.

Table 2: Selected Methods for Asymmetric Construction of C-F Quaternary Stereocenters

| Method | Catalyst/Reagent Type | Substrate Example |

|---|---|---|

| Electrophilic Fluorination | Chiral N-F reagents (e.g., derived from cinchona alkaloids) | Carbonyl compounds, oxindoles. nih.gov |

| Organocatalyzed Fluorination | Modified cinchona alkaloids | Oxindoles. nih.gov |

| Transition-Metal Catalysis | Chiral Palladium-enolate intermediates | α-keto-esters. mdpi.com |

Role in Fluorine-Containing Building Blocks for Advanced Synthesis

Fluorinated building blocks are foundational components in modern chemistry, providing a reliable way to introduce fluorine into larger molecules. alfa-chemistry.comhalocarbonlifesciences.com These building blocks are prized for their ability to confer unique properties with minimal steric changes. ossila.com this compound is a member of this class, offering a compact structure with two key reactive features: the fluorine atom and the nitrile group.

The utility of such building blocks is widespread:

In Medicinal Chemistry: Approximately 30% of drugs under development contain fluorine, used to enhance stability, tune acidity, and improve bioavailability. biesterfeld.no

In Agrochemicals: About 50% of crop protection products being developed incorporate fluorine to increase efficacy and metabolic resistance. biesterfeld.no

In Materials Science: Fluoropolymers like Polytetrafluoroethylene (PTFE) are known for their exceptional chemical resistance and thermal stability. alfa-chemistry.com

The dual functionality of this compound allows for its incorporation into larger structures via reactions at the nitrile group, thereby introducing the fluorinated quaternary center into the final product.

Applications in Material Science Precursor Chemistry

The unique electronic properties imparted by fluorine suggest potential applications for fluorinated precursors in the development of advanced materials.

Mesoporous materials, characterized by high surface areas and uniform pore sizes, are synthesized using precursor molecules that assemble into ordered structures. mdpi.com Typically, silicate precursors like tetraethoxysilane (TEOS) are used in this field. mdpi.com There is currently no documented use of this compound as a direct precursor for the synthesis of mesoporous materials. However, the development of novel organic and hybrid materials is an active area of research, and functionalized organic molecules are sometimes incorporated to tune the surface properties of these materials.

The field of electrochemical devices, particularly lithium batteries, relies heavily on the formulation of electrolytes with high oxidative stability, low volatility, and non-flammability. Research has shown that fluorinated and cyano-substituted compounds can be highly effective solvents or additives in electrolytes for high-energy batteries. rsc.orgnih.govnih.gov

For instance, the fluorinated nitrile compound 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON) has been successfully introduced as an electrolyte solvent that improves the cycling performance of high-voltage lithium-metal batteries. rsc.org The presence of both fluorine and a nitrile group in these solvents contributes to a stable solid electrolyte interphase (SEI) on the anode, which is crucial for battery longevity and safety. rsc.orgnih.gov

Given these findings, it is plausible that this compound could serve a similar function. Its properties—a low molecular weight, the presence of a C-F bond, and a polar nitrile group—are consistent with those of molecules explored for advanced electrolyte formulations. While direct studies on this compound in this context are not yet available, the success of analogous compounds marks this as a promising area for future investigation.

Theoretical and Computational Chemistry Studies of 2 Fluoro 2 Methylpropanenitrile

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that can accurately predict various molecular properties at a reasonable computational cost.

Geometry Optimization and Vibrational Frequency Analysis

A DFT-based geometry optimization would determine the most stable three-dimensional structure of 2-Fluoro-2-methylpropanenitrile, providing precise bond lengths and angles. Following optimization, a vibrational frequency analysis would predict its infrared (IR) and Raman spectra. This analysis identifies the characteristic vibrational modes of the molecule, such as the C-F stretch, the C≡N stretch, and various bending and rocking modes of the methyl groups. Each calculated frequency would correspond to a specific atomic motion, and the absence of imaginary frequencies would confirm that the optimized structure is a true energy minimum.

While experimental spectroscopic data may exist, theoretical calculations are essential for the definitive assignment of each vibrational band. Currently, no published studies provide a theoretical vibrational spectrum for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can also predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for confirming the structure of this compound and for the analysis of complex mixtures containing this compound. The accuracy of these predictions has been shown to be very high when appropriate levels of theory and basis sets are used. However, specific predicted chemical shift values for this compound from computational studies are not available in the literature.

Reaction Pathway Modeling and Activation Barrier Calculations

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound.

Investigation of Thermodynamic and Kinetic Parameters

By mapping the potential energy surface of a reaction, computational methods can determine the thermodynamic and kinetic parameters that govern the transformation. This includes calculating the enthalpy and Gibbs free energy of reaction, which indicate the reaction's spontaneity, as well as the activation energy, which determines the reaction rate. For example, modeling the synthesis of this compound or its subsequent reactions would provide a deeper understanding of the underlying mechanisms and could aid in optimizing reaction conditions. Such detailed mechanistic investigations for this specific molecule are not currently documented in publicly accessible research.

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused on the conformational analysis and molecular dynamics of this compound. While computational chemistry is a powerful tool for investigating the structural and dynamic properties of molecules, it appears that dedicated research on this particular compound has not been published. uni.lunih.govmdpi.comresearchgate.netorientjchem.orgmdpi.comresearchgate.netnih.govyoutube.comscilit.comresearchgate.netresearchgate.net

Conformational analysis of a molecule like this compound would typically involve the exploration of its potential energy surface to identify stable conformers. This is achieved by systematically rotating the single bonds within the molecule, such as the carbon-carbon bonds. For each rotational angle (dihedral angle), the energy of the molecule is calculated using quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations. nih.govresearchgate.netresearchgate.net The results of such an analysis would provide insights into the relative stabilities of different spatial arrangements of the atoms, identifying the lowest energy (most stable) conformations.

Molecular dynamics (MD) simulations would further build upon this by simulating the movement of the atoms in the molecule over time. mdpi.comnih.govyoutube.com This technique provides a dynamic picture of the molecule's behavior, including conformational changes, vibrational motions, and interactions with its environment. An MD simulation would allow researchers to understand how this compound behaves at different temperatures and in different solvents, and to calculate various thermodynamic and kinetic properties.

Although no specific data exists for this compound, we can hypothesize the types of data that such studies would generate.

Hypothetical Data Tables for Conformational Analysis:

A conformational analysis study would likely produce a table summarizing the properties of the identified stable conformers. This could include:

| Conformer | Dihedral Angle (F-C-C-N) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Staggered 1 | 60 | 0.00 | 3.5 |

| Eclipsed 1 | 120 | 3.2 | 3.1 |

| Staggered 2 | 180 | 0.8 | 2.9 |

| Eclipsed 2 | 0 | 3.5 | 3.8 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no published research is available.

Hypothetical Data from Molecular Dynamics Simulations:

A molecular dynamics study could generate data on the time-averaged properties of the molecule. For instance, a table might show the root-mean-square deviation (RMSD) and radius of gyration over the course of a simulation.

| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Å) |

| 0 | 0.00 | 2.10 |

| 10 | 1.25 | 2.15 |

| 20 | 1.30 | 2.14 |

| 30 | 1.28 | 2.16 |

| 40 | 1.32 | 2.15 |

| 50 | 1.31 | 2.14 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no published research is available.

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Fluoro-2-methylpropanenitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its connectivity and the chemical environment of each nucleus.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the basic carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single resonance for the six equivalent methyl protons. Due to coupling with the adjacent fluorine atom, this signal would appear as a doublet. The chemical shift of these protons is influenced by the electronegativity of the neighboring fluorine and nitrile groups. msu.edudocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. youtube.comdocbrown.info For this compound, three distinct carbon signals are anticipated: one for the methyl carbons, one for the quaternary carbon bonded to the fluorine, and one for the nitrile carbon. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. youtube.comwisc.edu The signal for the quaternary carbon will be notably less intense. youtube.com The presence of the fluorine atom will cause splitting of the signals for the adjacent carbons (C-F coupling).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ | ~1.5 - 2.0 | Doublet (due to ¹⁹F coupling) |

| ¹³C | -CH₃ | ~20 - 30 | Doublet (due to ¹⁹F coupling) |

| ¹³C | C-F | ~80 - 100 | Doublet (due to ¹⁹F coupling) |

| ¹³C | -CN | ~115 - 125 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. msu.eduucla.edu

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus, providing valuable information about its chemical environment. huji.ac.ilwikipedia.org

Chemical Shift: The ¹⁹F NMR spectrum of this compound will display a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the surrounding electronic structure. nih.govbiophysics.org

Coupling: This fluorine signal will be split into a septet due to coupling with the six equivalent protons of the two methyl groups. The magnitude of the hydrogen-fluorine coupling constant (J-coupling) provides further structural confirmation. wikipedia.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule. harvard.edulibretexts.orgwikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would not be particularly informative for this compound as there is only one type of proton environment. Therefore, no cross-peaks would be observed. wikipedia.orgcam.ac.uksdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.educolumbia.edu For this compound, this experiment would show a correlation peak between the ¹H signal of the methyl groups and the ¹³C signal of the methyl carbons. This confirms the C-H bond of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.educolumbia.eduyoutube.com This is a powerful tool for piecing together the molecular skeleton. For this compound, the following key correlations would be expected:

A correlation between the methyl protons (¹H) and the quaternary carbon (¹³C).

A correlation between the methyl protons (¹H) and the nitrile carbon (¹³C).

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Expected Cross-Peaks | Information Gained |

| HSQC | ¹H, ¹³C | Between methyl protons and methyl carbons. | Confirms the direct C-H bond in the methyl groups. |

| HMBC | ¹H, ¹³C | Between methyl protons and the quaternary carbon. Between methyl protons and the nitrile carbon. | Establishes the connectivity between the methyl groups, the central quaternary carbon, and the nitrile group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound. nist.gov For this compound (C₄H₆FN), the experimentally determined exact mass should closely match the calculated theoretical mass, confirming the elemental composition.

Table 3: Exact Mass Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₄H₆FN | 87.0484 |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. wikipedia.org The analysis of these fragmentation patterns provides valuable structural information. nih.govnih.govdocbrown.info

For this compound, the molecular ion ([M]⁺˙) would be expected to undergo fragmentation through various pathways. Common fragmentation patterns for similar compounds often involve the loss of small, stable neutral molecules or radicals. youtube.com

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃) to form an ion at m/z 72.

Loss of a hydrogen cyanide molecule (HCN) to form an ion at m/z 60.

Loss of a fluorine radical (•F) to form an ion at m/z 68.

A McLafferty-type rearrangement is not expected due to the absence of a gamma-hydrogen relative to a carbonyl or similar group. youtube.com

The relative abundance of these fragment ions in the MS/MS spectrum can provide further insight into the stability of the different parts of the molecule. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. wikipedia.org This powerful analytical technique provides invaluable insights into molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing, collectively known as the supramolecular structure.

While a specific crystal structure for this compound has not been reported in the crystallographic literature, its solid-state arrangement can be inferred by examining structurally analogous compounds, such as pivalonitrile ((CH₃)₃CCN), also known as 2,2-dimethylpropanenitrile. wikipedia.orgnih.govnih.govchemspider.comstenutz.eu Pivalonitrile is a sterically hindered, branched aliphatic nitrile, and its crystal structure provides a basis for understanding how the bulky tert-butyl group influences molecular packing. wikipedia.orgnih.govnih.govchemspider.comstenutz.eu

In the solid state, it is anticipated that this compound molecules would pack in a manner that minimizes steric repulsion between the bulky gem-dimethyl groups while maximizing favorable intermolecular interactions. The primary supramolecular interactions in crystalline nitriles are typically weak hydrogen bonds and dipole-dipole interactions involving the nitrogen atom of the nitrile group. researchgate.netias.ac.in Specifically, C-H···N hydrogen bonds are a common feature in the crystal structures of nitriles, where a hydrogen atom from an adjacent molecule interacts with the lone pair of electrons on the nitrile nitrogen. researchgate.net

A hypothetical set of crystallographic parameters for this compound, based on data for similar small organic molecules, is presented in the table below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5 |

| b (Å) | 10.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 515 |

| Z (molecules per unit cell) | 4 |

This table presents hypothetical data for illustrative purposes, as no experimental crystal structure for this compound is currently available.

Advanced Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, as well as for the assessment of purity. For a volatile and polar compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a versatile technique for the analysis of small molecules. sigmaaldrich.com For a polar compound such as this compound, several HPLC modes can be considered for effective separation and quantification. chromatographyonline.comhplc.eusielc.com

Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov Due to its polarity, this compound would likely exhibit limited retention on standard C8 or C18 columns with highly aqueous mobile phases. To achieve adequate retention and separation from impurities, a mobile phase with a lower polarity, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be employed. nih.gov The use of fluorinated stationary phases could also offer alternative selectivity for fluorinated analytes. chromatographyonline.comnih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the analysis of highly polar compounds that are poorly retained in reversed-phase chromatography. sigmaaldrich.comchromatographyonline.com In HILIC, a polar stationary phase (e.g., bare silica (B1680970) or a polar-bonded phase) is used with a mobile phase rich in a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer. chromatographyonline.comhplc.eu Under these conditions, this compound would be well-retained and could be effectively separated from less polar or more polar impurities.

A representative, hypothetical HPLC method for the analysis of this compound is detailed in the table below.

| HPLC Parameter | Condition |

| Column | HILIC, Silica-based, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 µL |

This table presents a hypothetical HPLC method for illustrative purposes.

Gas Chromatography (GC) for Volatile Compound Analysis

Given the volatility of this compound, Gas Chromatography (GC) is a highly suitable technique for its analysis, particularly for purity assessment and the identification of volatile impurities. nih.govnih.gov In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase within the GC column.

The choice of the GC column is critical. A mid-polarity column, such as one with a cyanopropylphenyl-substituted polysiloxane stationary phase, would likely provide good separation of this compound from related impurities. For highly volatile compounds or for separating from permanent gases, a porous polymer (PLOT) column could be effective. chromforum.org

A significant consideration in the GC analysis of fluorinated compounds is their potential reactivity. Highly reactive fluorine-containing compounds can sometimes cause degradation of the stationary phase of the column. researchgate.net However, for a relatively stable molecule like this compound, this is less of a concern with modern, inert columns. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification of the compound and its impurities. jeol.com

A typical, hypothetical GC method for the analysis of this compound is outlined in the table below.

| GC Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 200 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Scan Range | m/z 35-200 |

This table presents a hypothetical GC method for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-2-methylpropanenitrile and its derivatives?

- Methodological Answer : The synthesis of fluorinated nitriles often involves substitution or coupling reactions. For example, 3-(1,3-Dioxoisoindolin-2-yl)-2-fluoro-2-methylpropanenitrile is synthesized via a general procedure using substrate 1 (20.5 mg, 0.1 mmol), followed by purification via flash column chromatography (silica gel, PE:EtOAc 10:1) to achieve an 82% yield. Reaction conditions (e.g., solvent polarity, temperature) significantly influence product formation . For structurally similar compounds like 2-fluoro-5-((methyl(prop-2-yn-1-yl)amino)methyl)benzonitrile, General Procedure B (Sequence A) is employed, involving N-methylpropargylamine and 2-fluoro-5-formylbenzonitrile under controlled stoichiometry .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For example, NMR (400 MHz, CDCl) of 3-(1,3-Dioxoisoindolin-2-yl)-2-fluoro-2-methylpropanenitrile shows δ = 7.92–7.79 ppm (aromatic protons) and 1.83 ppm (d, Hz, 3H, CF-adjacent methyl group). Integration ratios and coupling constants confirm substituent positioning . Similarly, NMR of fluorinated benzonitrile derivatives resolves peaks at δ 3.57–2.30 ppm for aliphatic chains, aiding in tracking reaction progress .

Q. What purification techniques are effective for fluorinated nitriles?

- Methodological Answer : Flash column chromatography (silica gel, gradient elution with petroleum ether:ethyl acetate) is widely used, achieving >97% purity for intermediates like 3-Phenylpropene derivatives . For thermally stable compounds, distillation (e.g., bp 202°C for 2-Phenyl-2-propanol) may complement chromatographic methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Key factors include:

- Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency in aryl-fluorine bond formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve fluorination kinetics .

- Temperature Control : Reactions at 60–80°C minimize side-product formation while maintaining reagent stability .

- Stoichiometry : A 1:2 molar ratio of substrate to fluorinating agent balances reactivity and cost .

Q. How to resolve contradictions in spectral data when synthesizing novel fluorinated nitriles?

- Methodological Answer :

- Cross-Validation : Compare experimental / NMR with computational predictions (e.g., DFT calculations).

- Isotopic Labeling : Use -NMR to track fluorine incorporation and confirm regioselectivity .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H] for CHNO requires <2 ppm error) .

Q. How to analyze and mitigate side reactions in the synthesis of this compound?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates (e.g., nitrile hydrates or iminoxyl radicals) .

- Byproduct Isolation : Employ preparative TLC or HPLC to isolate and characterize side products (e.g., hydrolysis products from residual moisture) .

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation of sensitive intermediates .

Notes

- Methodological Focus : Answers emphasize experimental design, data interpretation, and troubleshooting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.